1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one
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Overview
Description
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a phenyl group and a trihydroxyphenyl group connected by a propanone chain. It is also referred to as 2’,4’,6’-trihydroxydihydrochalcone .
Preparation Methods
The synthesis of 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, followed by acidification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing cellular damage . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: This compound features methoxy groups instead of hydroxyl groups, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
143999-64-8 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O4/c16-11-8-14(18)12(15(19)9-11)6-7-13(17)10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 |
InChI Key |
MJMLIDPLFUKOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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